molecular formula C14H20BFO4 B1400519 3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester CAS No. 1248556-02-6

3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No. B1400519
CAS RN: 1248556-02-6
M. Wt: 282.12 g/mol
InChI Key: UBAHNDWGAHVUKS-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is a boronic acid derivative used in organic chemistry as a key intermediate in the synthesis. It has a molecular weight of 282.12 . The IUPAC name is 2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for “3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is 1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester” is a liquid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Inhibitors for 17ß-Hydroxysteroid Dehydrogenase Type 2 The compound is used as a reactant for the preparation of hydroxyphenylnaphthols, which serve as inhibitors for 17ß-hydroxysteroid dehydrogenase Type 2. This enzyme plays a role in steroid metabolism, and its inhibition can be significant in treating diseases related to steroid hormone imbalance .

Suzuki Coupling Reactions

It serves as a reactant in regioselective Suzuki coupling reactions. The Suzuki coupling is a type of cross-coupling reaction used in organic synthesis to form carbon-carbon bonds, which is fundamental in the development of pharmaceuticals and advanced materials .

Ruthenium-Catalyzed Arylation

The compound is involved in ruthenium-catalyzed arylation reactions. Arylation refers to the introduction of an aryl group into a molecule, which is crucial for constructing complex molecules used in medicinal chemistry and material science .

Synthesis of Antitumor Agents

It is used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which act as microtubule inhibitors and have potential as antitumor agents. Microtubule inhibitors disrupt cell division and are used in cancer therapy .

Drug Design and Delivery

Phenylboronic acids and their esters, including this compound, are considered for new drug designs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy, which is a type of cancer treatment .

Stability and Hydrolysis Studies

Studies on the hydrolysis of phenylboronic pinacol esters, such as this compound, are essential for understanding their stability in aqueous environments, which is critical for their practical application in drug delivery systems .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-[3-fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-12(11(16)8-10)18-9-17-5/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAHNDWGAHVUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCOC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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